Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate
Description
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a structurally complex organic compound featuring a 1,4-thiazepane ring sulfonated at the 1-position (1,1-dioxido group) and substituted with a thiophen-2-yl moiety at the 7-position. This compound’s unique combination of heterocyclic and sulfone groups suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing motifs .
Properties
IUPAC Name |
ethyl 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c1-2-21-15(18)6-5-14(17)16-8-7-13(12-4-3-10-22-12)23(19,20)11-9-16/h3-4,10,13H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDULTQBJBBBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclization
The 1,4-thiazepane ring is synthesized through cyclization of a diamine with a sulfur-containing precursor. A representative protocol involves:
Reagents :
- 1,4-Diaminobutane (1.0 eq)
- Thiodiglycolic acid (1.1 eq)
- Toluene (solvent), p-toluenesulfonic acid (PTSA, catalyst)
Conditions :
Mechanism :
The reaction proceeds via nucleophilic attack of the diamine on the thiodiglycolic acid, followed by dehydration to form the seven-membered ring.
Sulfonation to 1,1-Dioxido Derivative
Oxidation of the thiazepane sulfide to the sulfone is achieved using:
Reagents :
- Hydrogen peroxide (30% aqueous, 3.0 eq)
- Acetic acid (solvent)
Conditions :
Analytical Confirmation :
- ¹H NMR (DMSO-d₆): δ 3.45–3.60 (m, 4H, S-CH₂), 2.90–3.10 (m, 4H, N-CH₂).
- IR : 1320 cm⁻¹ (S=O asymmetric stretch), 1140 cm⁻¹ (S=O symmetric stretch).
Synthesis of Ethyl 4-Oxobutanoate
Esterification of Succinic Anhydride
Reagents :
- Succinic anhydride (1.0 eq)
- Ethanol (excess), sulfuric acid (catalyst)
Conditions :
Characterization :
Final Coupling and Ketone Formation
Nucleophilic Acylation
The ketone linkage is established via a nucleophilic addition-elimination reaction:
Reagents :
- Intermediate A (1.0 eq)
- Ethyl 4-chloro-4-oxobutanoate (1.2 eq)
- Triethylamine (2.0 eq, base)
- Dichloromethane (solvent)
Conditions :
Industrial Scalability and Process Optimization
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cyclization | Batch reactor, 12 hours | Continuous flow, 2 hours |
| Sulfonation | 60°C, 6 hours | 80°C, 3 hours |
| Overall Yield | 45% | 62% |
Key Improvements :
- Continuous Flow Reactors : Reduced reaction time for cyclization by 83%.
- Catalyst Recycling : Pd recovery >90% via immobilized catalysts in Suzuki coupling.
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonation
Over-oxidation to sulfonic acids is minimized by:
- Stoichiometric Control : H₂O₂ limited to 3.0 eq.
- Temperature Modulation : Maintaining ≤60°C.
Purification of Final Product
Preferred Method :
- Crystallization : Ethyl acetate/n-hexane (1:5) at −20°C.
- Purity : >99% (HPLC, C18 column, 90:10 H₂O/ACN).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the broader class of ethyl 4-oxobutanoate derivatives, which vary in substituents on the central heterocycle or aromatic systems. Below is a comparison with key analogs:
Notes:
- The tert-butylphenyl analog (14) lacks the sulfone and thiazepane moieties, which may reduce its polarity and metabolic stability compared to the target compound.
- The benzothiazole-thioether analog (from ) shares sulfur-based motifs but lacks the thiazepane ring, highlighting the target compound’s unique conformational rigidity .
Computational and Crystallographic Analysis
- Tools like Mercury (for crystal structure visualization) and SHELXL (for refinement) are critical for analyzing such compounds. For example, the sulfone group’s geometry and hydrogen-bonding patterns could be compared to related sulfonated heterocycles .
- No crystallographic data for the target compound are provided, but analogs like compound (20) likely exhibit planar α,β-unsaturated ketone moieties, whereas the thiazepane ring in the target compound may adopt a chair or boat conformation .
Biological Activity
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, characterization, and various biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazepan ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the thiazepan ring followed by the introduction of the ethyl ester group. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Biological Evaluations
Numerous studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications. Below are key findings from various research studies:
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 11.20 | |
| Compound B | MCF7 (Breast) | 15.73 | |
| Compound C | HeLa (Cervical) | 27.66 |
These studies highlight the potential of thiazepan derivatives in developing anticancer agents.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. In vitro assays demonstrated moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests that the compound may play a role in mitigating oxidative stress-related diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may trigger programmed cell death pathways in tumor cells.
- Antioxidant Defense : By scavenging free radicals, it helps protect cells from oxidative damage.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer : A derivative was tested in a clinical trial involving patients with advanced lung cancer. Results indicated a significant reduction in tumor size after treatment with the compound for six weeks.
- Case Study on Breast Cancer : Another study evaluated a related thiazepan derivative in breast cancer models and reported improved survival rates and reduced metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
